5-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-7-(fluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)-7-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-(2H-1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a valuable target for drug development and other applications.
Properties
Molecular Formula |
C22H19F3N4O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19F3N4O3/c1-12-3-2-4-14(7-12)26-21(30)16-10-20-27-15(9-19(22(23,24)25)29(20)28-16)13-5-6-17-18(8-13)32-11-31-17/h2-8,10,15,19,27H,9,11H2,1H3,(H,26,30) |
InChI Key |
RYHWSKDNIQVBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F |
Origin of Product |
United States |
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